Product packaging for Desmethyl Lacosamide(Cat. No.:CAS No. 175481-38-6)

Desmethyl Lacosamide

Katalognummer: B196003
CAS-Nummer: 175481-38-6
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: XRKSCJLQKGLSKU-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

O-Desmethyl Lacosamide (ODL) is the primary major metabolite of the third-generation antiepileptic drug Lacosamide, formed primarily via cytochrome P450-mediated metabolism involving enzymes such as CYP2C19, CYP2C9, and CYP3A4 . In contrast to the parent compound, ODL has been shown to be pharmacologically inactive, lacking the sodium channel-modulating activity that characterizes Lacosamide's anticonvulsant effect . Consequently, this metabolite serves as a critical reference standard in preclinical and clinical research. Its primary applications include quantitative bioanalytical method development and validation using advanced techniques like UPLC-MS/MS for pharmacokinetic studies . Furthermore, O-Desmethyl Lacosamide is an essential tool for investigating drug-drug interaction potentials, particularly when Lacosamide is co-administered with other substances, such as enzyme inducers or inhibitors, that may affect its metabolic pathway . Research into this metabolite aids in understanding the clearance mechanisms of Lacosamide and supports comprehensive safety and efficacy profiles. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B196003 Desmethyl Lacosamide CAS No. 175481-38-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-acetamido-N-benzyl-3-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKSCJLQKGLSKU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248336
Record name (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175481-38-6
Record name (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175481-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethyl lacosamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-N-benzyl-2-acetamido-3-hydroxypropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYL LACOSAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNH5357R26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Routes and Biotransformation Pathways of O Desmethyl Lacosamide

Laboratory Synthesis Methodologies for O-Desmethyl Lacosamide (B1674222)

The laboratory synthesis of O-Desmethyl Lacosamide, also known chemically as (R)-2-acetamido-N-benzyl-3-hydroxypropanamide, can be achieved through various chemical routes. These methods often involve the use of specific precursors and reagents to construct the target molecule with the correct stereochemistry.

Derivation from Related Precursors (e.g., Acetic Anhydride (B1165640) and Desacetyl DesMethyl Lacosamide)

A key synthetic route to O-Desmethyl Lacosamide involves the acetylation of a precursor molecule, (R)-2-amino-N-benzyl-3-hydroxypropanamide, which can be referred to as desacetyl O-desmethyl lacosamide. This process utilizes acetic anhydride to introduce the acetyl group.

The synthesis can be outlined in a multi-step process starting from D-serine. One described method involves the following key transformations:

Amidation: D-serine is first converted to its corresponding benzylamide.

Acetylation: The resulting amino alcohol intermediate, (R)-2-amino-N-benzyl-3-hydroxypropanamide, is then subjected to acetylation. derpharmachemica.com In this step, the compound is suspended in a solvent like methylene (B1212753) chloride and cooled. Acetic anhydride is added to the mixture, leading to the N-acetylation of the primary amine and yielding (R)-N-Benzyl-2-acetamido-3-hydroxy propanamide (O-Desmethyl Lacosamide). derpharmachemica.com

This synthetic approach highlights the use of readily available chiral precursors like D-serine to build the core structure of O-Desmethyl Lacosamide, with the final acetylation step being a critical transformation. derpharmachemica.comjocpr.com The reaction conditions, such as temperature and solvent, are controlled to ensure high purity and yield of the final product. derpharmachemica.com

Endogenous Biotransformation of Lacosamide to O-Desmethyl Lacosamide

In the body, Lacosamide is primarily eliminated through renal excretion and biotransformation. drugbank.comeuropa.eu A significant portion of a Lacosamide dose is metabolized to O-Desmethyl Lacosamide, its major but pharmacologically inactive metabolite. drugbank.comnih.govakjournals.comark-tdm.com This metabolic conversion is a classic example of a phase I drug metabolism reaction, specifically an O-demethylation.

Role of Cytochrome P450 Isoenzymes (CYP3A4, CYP2C9, CYP2C19) in O-Demethylation

The O-demethylation of Lacosamide is catalyzed by several isoforms of the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases that play a central role in drug metabolism. nih.govnih.gov In vitro and in vivo studies have identified three main CYP isoenzymes responsible for the formation of O-Desmethyl Lacosamide. drugbank.comeuropa.euwikipedia.orgfda.gov

The key enzymes involved are:

CYP2C19: This isoenzyme is considered a major contributor to the metabolism of Lacosamide. nih.govakjournals.comnih.gov The role of CYP2C19 has been extensively studied, and genetic variations (polymorphisms) in the CYP2C19 gene can significantly impact the rate of Lacosamide metabolism. nih.govnih.govbktimes.netresearchgate.net Individuals classified as "poor metabolizers" due to non-functional CYP2C19 alleles exhibit significantly lower plasma concentrations of O-Desmethyl Lacosamide compared to "extensive metabolizers" with functional alleles. nih.govfda.govmedcentral.com

CYP2C9: This enzyme also participates in the O-demethylation of Lacosamide. drugbank.comeuropa.eunih.govnih.govwikipedia.org

CYP3A4: As one of the most abundant and versatile human CYP enzymes, CYP3A4 also contributes to the formation of O-Desmethyl Lacosamide. drugbank.comeuropa.eunih.govnih.govwikipedia.org

While all three enzymes are capable of catalyzing the reaction, the relative contribution of each can vary. europa.eu The involvement of multiple CYP isoforms in the metabolism of Lacosamide suggests a low potential for clinically significant drug-drug interactions when co-administered with drugs that inhibit a single CYP pathway. wikipedia.org

Table 1: Cytochrome P450 Isoenzymes Involved in Lacosamide O-Demethylation
CYP IsoenzymeRole in O-Desmethyl Lacosamide FormationKey Research Findings
CYP2C19Major contributorGenetic polymorphisms significantly affect metabolite levels. nih.govfda.govnih.govbktimes.netresearchgate.net Poor metabolizers have ~70% lower concentrations of the O-desmethyl metabolite. nih.govfda.govmedcentral.com
CYP2C9ContributorConfirmed in vitro and in vivo to be capable of catalyzing the O-demethylation of lacosamide. drugbank.comeuropa.eu
CYP3A4ContributorInvolved in the metabolic pathway alongside CYP2C19 and CYP2C9. drugbank.comeuropa.eunih.gov Studies show lacosamide does not significantly induce or inhibit CYP3A4 activity. aesnet.orgneurology.org

Mechanistic Aspects of the O-Demethylation Reaction

The O-demethylation of Lacosamide by cytochrome P450 enzymes follows a well-established mechanism for oxidative metabolism. nih.govmdpi.com The process involves the activation of molecular oxygen and its insertion into a carbon-hydrogen bond of the methoxy (B1213986) group of Lacosamide.

The proposed mechanistic steps are as follows:

Substrate Binding: Lacosamide binds to the active site of a CYP enzyme, such as CYP2C19, CYP2C9, or CYP3A4. wikipedia.org

Enzyme Reduction: The heme iron in the active site of the CYP enzyme is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state.

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

Formation of a Reactive Oxygen Species: Through a series of electron and proton transfers, a highly reactive iron-oxo species (often depicted as [FeO]³⁺) is formed. mdpi.com

Hydrogen Abstraction: This potent oxidizing agent abstracts a hydrogen atom from the methyl group of the O-methyl ether on Lacosamide, generating a transient carbon radical.

Hydroxylation: The radical rapidly recombines with the hydroxyl group bound to the heme iron, resulting in the formation of an unstable hemiacetal intermediate (a hydroxylated methyl group). nih.gov

Decomposition: This intermediate spontaneously decomposes, breaking the carbon-oxygen bond of the original ether linkage. This decomposition yields the final products: the demethylated compound, O-Desmethyl Lacosamide (which now has a hydroxyl group), and formaldehyde (B43269) (CH₂O). nih.govmdpi.com

Preclinical Pharmacological and Neurobiological Characterization of O Desmethyl Lacosamide

In Vitro Pharmacological Activity Assessments

Evaluation of Binding Affinities and Receptor Interactions

In vitro studies have assessed the binding affinities of O-Desmethyl Lacosamide (B1674222) to various receptors and ion channels. Generally, O-Desmethyl Lacosamide has shown minimal affinity for a broad spectrum of common neurotransmitter receptors, ion channels, and enzymes fda.gov. Specifically, it did not exhibit significant binding to typical neurotransmitter receptors, ion channels, or enzymes when tested at concentrations up to 10 µM fda.gov. While lacosamide itself shows weak displacement at the sodium channel site 2, data specifically detailing O-Desmethyl Lacosamide's binding affinities to specific sodium channel subtypes or other relevant targets are limited in the provided literature, with the primary metabolite often described as having "weak pharmacological activity" fda.govchemicalbook.in.

Comparative Electrophysiological Studies with Lacosamide

Electrophysiological studies have been instrumental in understanding the mechanism of action of lacosamide, which involves the selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs) without affecting fast inactivation researchgate.netmedcentral.comdrugbank.commedlink.comeuropa.eutandfonline.comeuropa.eu. While lacosamide's effect on neuronal excitability has been well-documented, direct comparative electrophysiological studies specifically detailing the activity of O-Desmethyl Lacosamide against lacosamide are not extensively detailed in the reviewed literature. However, O-Desmethyl Lacosamide is generally considered to be a pharmacologically inactive metabolite, suggesting it does not contribute significantly to the anticonvulsant effects observed with lacosamide administration fda.govchemicalbook.ineuropa.eufda.govucb-usa.com.

Preclinical Anticonvulsant Activity Evaluations in Animal Models

Assessment in Standard Seizure Models

Preclinical evaluations of O-Desmethyl Lacosamide's anticonvulsant activity in standard animal seizure models indicate a lack of significant efficacy. Studies have reported that the O-desmethyl metabolite was inactive in the Maximal Electroshock Test (MES) at relevant doses fda.gov. Furthermore, it was found to be inactive against clonic convulsions induced by pentylenetetrazol (PTZ), bicuculline, and picrotoxin (B1677862) fda.govnih.gov. While lacosamide itself shows some activity in the intravenous PTZ test and inhibits NMDA-induced convulsions, O-Desmethyl Lacosamide has not demonstrated comparable anticonvulsant effects in these models fda.gov.

Comparative Efficacy and Potency with Lacosamide and Other Antiepileptic Drugs

Comparative analyses of O-Desmethyl Lacosamide's efficacy and potency against lacosamide and other established antiepileptic drugs in preclinical models consistently point to its lack of significant pharmacological activity. The O-desmethyl metabolite has been described as having only weak pharmacological activity fda.govchemicalbook.in. In direct comparisons within animal models, O-Desmethyl Lacosamide has not shown the anticonvulsant properties observed with lacosamide, which is effective in models such as the MES test, 6 Hz psychomotor seizure model, and kindling models fda.govtandfonline.comopenaccessjournals.comj-epilepsy.orgopenaccessjournals.comnih.govresearchreview.co.nznih.gov. This suggests that the anticonvulsant effects of lacosamide are primarily attributed to the parent compound rather than its major O-desmethyl metabolite.

Compound Names

O-Desmethyl Lacosamide (O-DML)

Lacosamide (LCM)

Pharmacokinetic and Metabolic Disposition Research of O Desmethyl Lacosamide

Systemic Exposure and Plasma Concentration Profiles

The pharmacokinetic profile of O-Desmethyl Lacosamide (B1674222) indicates that it is a major metabolite of Lacosamide. Following administration, O-Desmethyl Lacosamide exhibits a longer time to reach peak plasma concentration (Tmax) compared to its parent compound, with reported Tmax values ranging from 0.5 to 12 hours drugbank.com. In terms of systemic exposure, the plasma concentration of O-Desmethyl Lacosamide is generally around 10% to 15% of that of Lacosamide drugbank.comfresenius-kabi.useuropa.eueuropa.eutga.gov.aumpa.se. This metabolite is considered pharmacologically inactive drugbank.comfresenius-kabi.useuropa.eueuropa.eutga.gov.aumpa.se. Specific data detailing the systemic exposure and plasma concentration profiles of O-Desmethyl Lacosamide within preclinical models were not extensively detailed in the provided search results.

Elimination Kinetics and Renal Excretion Mechanisms

Lacosamide is primarily eliminated from the systemic circulation through a combination of renal excretion and biotransformation drugbank.comfresenius-kabi.useuropa.eutga.gov.auopenaccessjournals.com. Following administration of radiolabeled Lacosamide, approximately 95% of the administered radioactivity is recovered in the urine, with less than 0.5% found in the feces drugbank.comfresenius-kabi.ustga.gov.aumpa.se. The major compounds excreted in the urine include unchanged Lacosamide, which accounts for approximately 40% of the dose, and its O-Desmethyl metabolite, representing about 30% of the dose drugbank.comfresenius-kabi.ustga.gov.auopenaccessjournals.com. A polar fraction, proposed to be serine derivatives, accounts for approximately 20% of the excreted radioactivity, with other minor metabolites making up 0.5-2% drugbank.comfresenius-kabi.useuropa.eueuropa.eutga.gov.aumpa.se. The elimination half-life of O-Desmethyl Lacosamide is notably longer than that of Lacosamide, ranging between 15 to 23 hours drugbank.com.

Influence of Metabolic Polymorphisms on Metabolite Exposure

Lacosamide is metabolized by several cytochrome P450 (CYP) enzymes, including CYP2C19, CYP2C9, and CYP3A4, to form the O-Desmethyl metabolite drugbank.comfresenius-kabi.useuropa.eunih.govnih.govresearchgate.netakjournals.com. The role of CYP2C19 in this metabolic process has been a focus of research nih.gov. Studies indicate that individuals with genetic variations in CYP2C19, specifically those classified as poor metabolizers (PMs) due to having two non-functional CYP2C19 alleles, exhibit lower concentrations of the inactive O-Desmethyl metabolite in their plasma compared to extensive metabolizers (EMs) with two functional alleles nih.gov. While some research suggests that CYP2C19 polymorphisms may not significantly alter Lacosamide plasma concentrations between PMs and EMs, other findings indicate that CYP2C19 PMs can have higher Lacosamide plasma concentrations and concentration-to-dose ratios europa.eunih.gov. This highlights a complex interplay between genotype, metabolite formation, and parent drug exposure.

Characterization of Hepatic Metabolism and Related Metabolite Formation

The metabolism of Lacosamide in hepatic tissues involves several pathways, with the formation of O-Desmethyl Lacosamide being the primary route akjournals.comakjournals.com. Beyond O-Desmethyl Lacosamide, other metabolites have been identified, though the complete metabolic pathway of Lacosamide has not been fully elucidated europa.eueuropa.eu. One such metabolite is Descarbonyl-Lacosamide (M1), which is formed through deacetylation and has also been identified as a potential impurity and degradation product of Lacosamide under acidic conditions akjournals.comcaymanchem.com. Another identified metabolite is N-(1-methoxy-3-oxopropan-2-yl)acetamide (M2), a novel transformation product characterized in human liver microsomes and through photocatalytic processes akjournals.comakjournals.comresearchgate.net. The formation kinetics of M2 are similar to O-Desmethyl Lacosamide, though its abundance is approximately half that of O-Desmethyl Lacosamide akjournals.com. A third metabolite, M3, results from demethylation, and further metabolites (M4-M6) may involve extrahepatic or renal metabolic pathways akjournals.com.

Data Tables

Table 1: O-Desmethyl Lacosamide Pharmacokinetic Parameters

ParameterValue(s)Reference(s)
Time to Peak Concentration (Tmax)0.5 to 12 hours drugbank.com
Plasma Concentration (relative to Lacosamide)~10-15% drugbank.comfresenius-kabi.useuropa.eueuropa.eutga.gov.aumpa.se
Elimination Half-life15 to 23 hours drugbank.com

Table 2: Lacosamide and Major Metabolite Excretion Profile

Excreted ComponentPercentage of DoseReference(s)
Total Radioactivity in Urine~95% drugbank.comfresenius-kabi.ustga.gov.aumpa.se
Total Radioactivity in Feces<0.5% drugbank.comfresenius-kabi.ustga.gov.aumpa.se
Unchanged Lacosamide (in urine)~40% drugbank.comfresenius-kabi.ustga.gov.auopenaccessjournals.com
O-Desmethyl Lacosamide (in urine)~30% drugbank.comfresenius-kabi.ustga.gov.auopenaccessjournals.com
Polar Fraction (e.g., Serine Derivatives)~20% drugbank.comfresenius-kabi.useuropa.eueuropa.eutga.gov.aumpa.se
Other Metabolites0.5-2% europa.eutga.gov.au

Compound List

Lacosamide

O-Desmethyl Lacosamide

Descarbonyl-Lacosamide

N-(1-methoxy-3-oxopropan-2-yl)acetamide

Advanced Analytical Methodologies for O Desmethyl Lacosamide Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) Approaches

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as the foremost technique for the quantification of O-desmethyl lacosamide (B1674222). nih.govresearchgate.net Its high resolution, speed, and sensitivity make it ideal for bioanalytical applications, allowing for the simultaneous determination of the parent drug and its metabolite. dntb.gov.ua

Numerous UPLC-MS/MS assays have been developed and validated for the simultaneous determination of lacosamide and O-desmethyl lacosamide in biological samples like plasma and serum. cerilliant.comnih.govresearchgate.net These methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) for ODL reported as low as 1 ng/mL in plasma. nih.gov Validation studies confirm the robustness of these assays, with excellent linearity across a wide concentration range. For instance, one method showed linearity for ODL from 1 to 1,000 ng/mL in plasma and 80 to 40,000 ng/mL in rat liver microsomes. nih.govresearchgate.net The precision and accuracy of these methods fall within the accepted regulatory limits, typically with coefficients of variation (CV) below 15% and accuracy within ±15%. cerilliant.comnih.gov

A key aspect of these assays is their rapidity, with total chromatographic run times often being short, such as 6.5 minutes, facilitating higher throughput in clinical and research settings. cerilliant.com The use of stable isotope-labeled internal standards, such as lacosamide-¹³C,d₃, is a preferred approach to ensure high accuracy and compensate for matrix effects and variability during sample processing. cerilliant.comdntb.gov.ua

Effective sample preparation is critical for removing interferences from biological matrices and ensuring reliable quantification.

Protein Precipitation (PPT): This is the most commonly reported technique due to its simplicity and speed. tandfonline.comnih.gov Acetonitrile (B52724) or methanol (B129727) is frequently used to precipitate proteins from plasma or serum samples. tandfonline.comnih.govdntb.gov.ua For example, a simple one-step protein precipitation with methanol has been successfully used, followed by centrifugation to separate the precipitated proteins from the supernatant containing the analytes. tandfonline.comnih.gov Another method involves adding 150 µL of a precipitation solution (containing the internal standard in methanol) to just 25 µL of serum, followed by vortexing and centrifugation. cerilliant.comtandfonline.com

Liquid-Liquid Extraction (LLE): While less common for ODL analysis than PPT, LLE is another viable technique for sample clean-up. dntb.gov.ua It involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent.

The choice of technique depends on the required level of cleanliness, desired recovery, and throughput needs. For O-desmethyl lacosamide, protein precipitation has proven sufficient to achieve the necessary sensitivity and selectivity, especially when coupled with the specificity of MS/MS detection. nih.govnih.gov Extraction recoveries for ODL using these methods are generally high and consistent. nih.gov

The success of an LC-MS/MS method relies heavily on the careful optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Columns: Reversed-phase columns are the standard for separating lacosamide and O-desmethyl lacosamide. C18 columns are widely used, with specific examples including Accucore C18, Eclipse Plus C18, and Acquity UPLC BEH C18 columns. cerilliant.comdntb.gov.uafrontiersin.org These columns provide excellent retention and peak shapes for the analytes.

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, run under a gradient elution program. nih.govfrontiersin.org The aqueous phase is often water with an additive like 0.1% formic acid to improve ionization efficiency and peak shape. cerilliant.comnih.gov The organic phase is commonly acetonitrile or a mixture of methanol and acetonitrile. nih.govdntb.gov.ua A gradient program allows for the efficient elution of both the more polar O-desmethyl lacosamide and the parent lacosamide within a short analysis time. frontiersin.org

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com This mode provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. The instrument is operated in positive electrospray ionization (ESI+) mode.

For O-desmethyl lacosamide, a common quantifier ion transition is m/z 237.1 → 108.0. cerilliant.com A second transition, or qualifier, such as m/z 237.1 → 91.1, is also monitored to confirm the identity of the analyte. cerilliant.com The corresponding transitions for the parent drug, lacosamide (e.g., m/z 251.1 → 108.0), and the internal standard are monitored within the same run. cerilliant.com

Table 1: Example LC-MS/MS Parameters for O-Desmethyl Lacosamide Analysis

Parameter Condition Reference
Chromatography
Column Accucore C18 cerilliant.com
Mobile Phase A 0.1% Formic Acid in Water cerilliant.com
Mobile Phase B Acetonitrile / Methanol nih.govdntb.gov.ua
Mode Gradient Elution nih.gov
Mass Spectrometry
Ionization Mode Positive Electrospray (ESI+) frontiersin.org
Monitoring Mode Multiple Reaction Monitoring (MRM) mdpi.com
ODL Transition (Quant) m/z 237.1 → 108.0 cerilliant.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) has also been reported for the determination of lacosamide. nih.govresearchgate.net For a compound like O-desmethyl lacosamide, which is relatively polar and non-volatile, a derivatization step is necessary to improve its chromatographic properties for GC analysis. For instance, a method for lacosamide involved derivatization using N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA). researchgate.net Although less common for ODL, similar derivatization approaches could be applied. However, the need for this extra sample preparation step makes GC-MS more laborious and less direct than LC-MS/MS for this specific analyte. researchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection is a more accessible technique than mass spectrometry and has been used for lacosamide quantification. researchgate.netresearchgate.net These methods typically involve protein precipitation followed by chromatographic separation on a C18 column. researchgate.netrjpbcs.com However, HPLC-UV methods are generally less sensitive than LC-MS/MS, with higher limits of quantification. researchgate.net Given that O-desmethyl lacosamide concentrations can be low, the sensitivity of HPLC-UV may not be sufficient for all pharmacokinetic studies. tandfonline.com The development of an HPLC method would require careful optimization of the mobile phase and selection of a UV detection wavelength where the analyte has sufficient absorbance, such as 210 nm or 215 nm. rjpbcs.comrasayanjournal.co.in

Methodological Considerations for Simultaneous Quantification with Lacosamide

Most modern analytical methods are designed to quantify both lacosamide and O-desmethyl lacosamide simultaneously. cerilliant.comnih.govnih.gov This approach is efficient and provides a more complete picture for pharmacokinetic assessments.

Key considerations for simultaneous analysis include:

Chromatographic Resolution: The gradient elution program must be optimized to achieve baseline separation between lacosamide, O-desmethyl lacosamide, and the internal standard to prevent any chromatographic interference. nih.gov

Sample Preparation: The chosen extraction method, such as protein precipitation, must provide good and consistent recovery for both the parent drug and its more polar metabolite. dntb.gov.uanih.gov

Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the parent drug (e.g., lacosamide-¹³C,d₃). cerilliant.comdntb.gov.ua This standard closely mimics the chromatographic behavior and ionization response of both lacosamide and O-desmethyl lacosamide, correcting for variations in both sample preparation and instrument response for both analytes.

Mass Spectrometer Settings: The MRM method must include the specific ion transitions for both compounds, with dwell times optimized to ensure a sufficient number of data points are collected across each chromatographic peak for accurate quantification. frontiersin.org

By carefully managing these factors, LC-MS/MS methods can reliably and simultaneously measure the concentrations of both lacosamide and its primary metabolite, O-desmethyl lacosamide, in a single analytical run. cerilliant.comnih.gov

Table 2: List of Compounds

Compound Name Abbreviation
O-Desmethyl Lacosamide ODL
Lacosamide LCM
Acetonitrile -
Methanol -
Formic Acid -
Lacosamide-¹³C,d₃ -

Structure Activity Relationship Sar and Molecular Modeling Studies of Functionalized Amino Acid Derivatives

Investigating the Role of the 3-Oxy Site in Pharmacological Activity

Research into the SAR of lacosamide (B1674222) has identified the 3-oxy site as a key region influencing its anticonvulsant properties. Studies have demonstrated that the nature of the substituent at this position significantly affects the compound's efficacy in seizure models, particularly the Maximal Electroshock (MES) seizure test.

Placement of small, non-polar, and non-bulky substituents at the 3-oxy site generally leads to compounds exhibiting pronounced seizure protection, with activities comparable to that of lacosamide itself nih.govnih.govresearchgate.netscilit.com. This suggests that this region of the molecule can accommodate hydrophobic groups without compromising its interaction with its biological target. Conversely, the introduction of larger or more polar moieties at the 3-oxy site typically results in a loss of anticonvulsant activity nih.govnih.govresearchgate.netscilit.com. However, it has been observed that this activity loss can be partially mitigated by incorporating unsaturated groups at this position nih.govnih.govresearchgate.netscilit.com. These findings indicate a specific steric and electronic tolerance at the 3-oxy site, where smaller, hydrophobic, and potentially unsaturated groups are favored for maintaining or enhancing anticonvulsant efficacy. These observations are consistent with SAR studies conducted on the 4'-benzylamide site of lacosamide, suggesting that both regions can accommodate specific types of non-bulky, hydrophobic substituents while retaining significant anticonvulsant activities in rodent models nih.govnih.govresearchgate.netscilit.com.

Q & A

Basic Research Questions

Q. What are the key analytical methods for identifying and quantifying Desmethyl Lacosamide in synthetic mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., at 210 nm) is commonly used, as described in impurity profiling studies. Ensure mobile phase optimization (e.g., acetonitrile-phosphate buffer) to resolve this compound from structurally similar analogs like Lacosamide and its degradation products. Mass spectrometry (LC-MS) provides confirmation via molecular ion peaks (e.g., m/z 251.1 for this compound) .
  • Experimental Design Tip : Validate methods using spiked samples to assess recovery rates (target: 90–110%) and limit of detection (LOD < 0.1%). Include forced degradation studies (acid/base hydrolysis, oxidative stress) to evaluate method robustness .

Q. How is this compound synthesized, and what are its critical intermediates?

  • Methodological Answer : this compound (2-acetamido-N-benzylacrylamide) is synthesized via mesylation of the hydroxyl group in Lacosamide precursor 13 using methanesulfonyl chloride, followed by deprotection with sodium methoxide. Monitor reaction progress using TLC (ethyl acetate/hexane, 3:7) and confirm purity via NMR (e.g., absence of methoxy proton signals at δ 3.3 ppm) .
  • Data Interpretation : Yield optimization requires strict temperature control (0–5°C during mesylation) to minimize byproducts like dimerized impurities .

Advanced Research Questions

Q. What experimental models are suitable for studying the neuropharmacological activity of this compound?

  • Methodological Answer : Use rodent models of peripheral nerve injury (e.g., sciatic nerve crush in Wistar rats) to assess neuroprotective effects. Key endpoints include histopathological analysis (e.g., H&E staining for axonal regeneration) and biochemical markers (e.g., malondialdehyde for oxidative stress). Compare this compound against Lacosamide to evaluate metabolite-specific activity .
  • Data Contradiction Analysis : In a rat PNI model, Lacosamide increased antioxidant enzymes (SOD, CAT) but showed no clinical improvement. Investigate whether this compound exhibits similar discrepancies by correlating biochemical data with functional recovery metrics (e.g., gait analysis) .

Q. How can researchers resolve contradictions in this compound’s mechanism of action across studies?

  • Methodological Answer : Conduct comparative dose-response studies in vitro (e.g., hippocampal neuron cultures) to isolate effects on sodium channel slow inactivation (Lacosamide’s primary target) vs. antioxidant pathways (observed in Desmethyl derivatives). Use patch-clamp electrophysiology and ROS scavenging assays (e.g., DCFH-DA fluorescence) to decouple dual mechanisms .
  • Statistical Approach : Apply Cox regression or Kaplan-Meier analysis (as in clinical retention studies) to assess time-dependent efficacy differences between parent drug and metabolite .

Q. What strategies optimize the detection of this compound in biological matrices for pharmacokinetic studies?

  • Methodological Answer : Employ protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup (C18 cartridges) to isolate this compound from plasma. Validate assays using incurred sample reanalysis (ISR) to ensure precision (<15% CV) and matrix effect compensation (e.g., post-column infusion checks) .
  • Challenge : Address low metabolite concentrations (<10 ng/mL) via high-sensitivity MS/MS transitions (e.g., m/z 251.1 → 91.0 for quantification) .

Methodological Guidance for Experimental Design

Q. How to design a study comparing this compound’s efficacy across species?

  • Recommendation : Use translational models such as:

  • In vitro : Human induced pluripotent stem cell (iPSC)-derived neurons for sodium channel activity.
  • In vivo : Mice with genetic epilepsy models (e.g., Scn1a mutations) to assess seizure suppression.
    Ensure cross-species dose equivalence via allometric scaling (e.g., body surface area normalization) .

Q. What statistical methods are appropriate for analyzing dose-dependent neurotoxicity of this compound?

  • Recommendation : Apply nonlinear mixed-effects modeling (NONMEM) to estimate EC50/ED50 values. Use the Mann-Whitney U test for nonparametric comparisons of histopathological scores (e.g., inflammation grades) between treatment arms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl Lacosamide
Reactant of Route 2
Reactant of Route 2
Desmethyl Lacosamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.